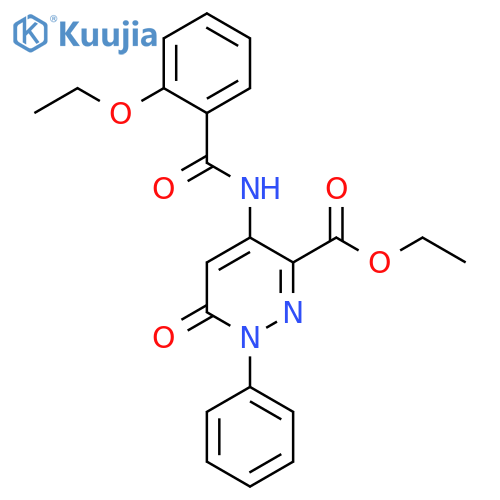

Cas no 941885-59-2 (ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- 3-Pyridazinecarboxylic acid, 4-[(2-ethoxybenzoyl)amino]-1,6-dihydro-6-oxo-1-phenyl-, ethyl ester

- F2332-0067

- ethyl 4-[(2-ethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate

- 941885-59-2

- AKOS024640127

-

- インチ: 1S/C22H21N3O5/c1-3-29-18-13-9-8-12-16(18)21(27)23-17-14-19(26)25(15-10-6-5-7-11-15)24-20(17)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27)

- InChIKey: SDQQYZFXQIOKGQ-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1NC(=O)C1=CC=CC=C1OCC

計算された属性

- せいみつぶんしりょう: 407.14812078g/mol

- どういたいしつりょう: 407.14812078g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 712

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 97.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 10.20±0.20(Predicted)

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2332-0067-4mg |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-10mg |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-15mg |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-20μmol |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-20mg |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-30mg |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-5mg |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-50mg |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-2mg |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2332-0067-2μmol |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |

941885-59-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 関連文献

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS No. 941885-59-2)

Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 941885-59-2, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse pharmacological applications. The presence of functional groups such as the benzamido moiety and the ester group in its structure suggests a high degree of chemical versatility, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate features a central dihydropyridazine ring system, which is flanked by various substituents that contribute to its overall reactivity and biological activity. The 2-ethoxybenzamido group is particularly noteworthy, as it introduces both hydrophilic and lipophilic characteristics to the molecule, potentially enhancing its solubility and membrane permeability. This balance of properties makes it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in dihydropyridazine derivatives due to their reported bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may contribute to its ability to interact with biological targets in a manner that elicits these effects. For instance, the benzamido group can serve as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes involved in disease pathways.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The structural features of Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate allow for modifications at multiple sites, enabling medicinal chemists to optimize its pharmacokinetic and pharmacodynamic properties. This flexibility is crucial in the drug discovery process, where fine-tuning the structure of a lead compound can significantly enhance its therapeutic efficacy and reduce side effects.

Recent studies have highlighted the importance of dihydropyridazine derivatives in addressing unmet medical needs. For example, research has demonstrated that certain dihydropyridazine compounds can modulate signaling pathways associated with inflammation and cancer progression. Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may share similar mechanisms of action, making it a valuable addition to the arsenal of compounds being explored for these conditions.

The synthesis of Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 2-hydroxyethyl benzamide and phenyl hydrazine hydrate. These intermediates are then coupled through condensation reactions to form the dihydropyridazine core. Subsequent functionalization steps introduce the ester group and other substituents to complete the desired structure.

The chemical synthesis of this compound also presents opportunities for exploring novel synthetic methodologies. For instance, catalytic hydrogenation techniques can be employed to facilitate the formation of the dihydropyridazine ring system under mild conditions. Additionally, green chemistry principles can be applied to minimize waste and improve sustainability in the synthesis process.

In terms of analytical characterization, Ethyl 4-(2 ethoxybenzamido)-6 oxo -1 phen yl -1 ,6 -dih ydro py rid az ine -3 -car box ylate can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound. High-performance liquid chromatography (HPLC) can also be used for purification and quantification purposes.

The pharmacological evaluation of Ethyl 4-(2 ethoxybenzamido)-6 oxo -1 phen yl -1 ,6 -dih ydro py rid az ine -3 -car box ylate is an essential step in determining its potential therapeutic applications. In vitro assays can be conducted to assess its activity against various biological targets such as enzymes and receptors relevant to inflammation and cancer. Additionally, cell-based assays can provide insights into its cytotoxicity profile and potential mechanisms of action.

Preclinical studies are necessary to further validate the safety and efficacy of Ethyl 4-(2 ethoxybenzamido)-6 oxo -1 phen yl -1 ,6 -dih ydro py rid az ine -3 -car box ylate before it can be considered for clinical trials. These studies often involve animal models that mimic human diseases and allow researchers to evaluate the compound's pharmacokinetics, pharmacodynamics, and potential side effects. The results from these studies can inform future decisions regarding further development or optimization efforts.

The regulatory landscape for new drug candidates also plays a significant role in determining the future direction of research on Ethyl 4-(2 ethoxybenzamido)-6 oxo -1 phen yl -1 ,6 -dih ydro py rid az ine -3 -car box ylate . Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require comprehensive data on safety and efficacy before approving a new drug for human use. Researchers must navigate these requirements carefully to ensure that their findings are acceptable for regulatory submission purposes.

In conclusion, Ethyl 4-(2 ethoxybenzamido)-6 oxo -1 phen yl -1 ,6 -dih ydro py rid az ine -3 car box ylate (CAS No. 94188559) represents an intriguing compound with potential applications in pharmaceutical research. Its unique structural features make it a promising lead molecule for further investigation, and ongoing studies aim to elucidate its biological activities. As research continues, this compound may contribute valuable insights into new therapeutic strategies for various diseases.

941885-59-2 (ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) 関連製品

- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)

- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)

- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

- 1699598-26-9(Methyl 3-[(1-aminopropan-2-yl)amino]benzoate)

- 1314677-99-0(2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)

- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)

- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)

- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)

- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)

- 935456-31-8(1H-Indol-1-amine, 4-chloro-2,3-dihydro-)